molecular formula C18H16O6 B563388 1,4,5,6-Tetrahydroxy-7-prenylxanthone CAS No. 1001424-68-5

1,4,5,6-Tetrahydroxy-7-prenylxanthone

Cat. No.: B563388
CAS No.: 1001424-68-5
M. Wt: 328.32
InChI Key: FPOOJYQXDQYQKU-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydroxy-7-prenylxanthone is a natural xanthone found in the twig bark of Garcinia xanthochymus . It exhibits moderate activities with GI50 (Growth inhibitory) values of 2.8 μM against the human leukaemic HL-60 cell line . It also shows moderate cytotoxicities against breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines .


Synthesis Analysis

The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .


Molecular Structure Analysis

The this compound molecule contains a total of 42 bond(s). There are 26 non-H bond(s), 14 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aromatic), 4 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C18H16O6 . It has an average mass of 328.316 Da and a monoisotopic mass of 328.094696 Da . It appears as a yellow powder .

Scientific Research Applications

  • Chemical Constituents of Garcinia xanthochymus : This study identified 1,4,5,6-Tetrahydroxy-7-prenylxanthone as one of the compounds isolated from Garcinia xanthochymus. It suggests potential uses in exploring the chemical diversity and possible pharmacological applications of this plant species (Song Jing-l, 2015).

  • Cytotoxic Activity from Garcinia xanthochymus : Research has shown that prenylated phenolic compounds, including this compound, isolated from the twig bark of Garcinia xanthochymus, exhibit moderate cytotoxicities against certain cancer cell lines, suggesting their potential in cancer research (Q. Han et al., 2007).

  • Antibacterial Activity from Kielmeyera variabilis : A study on the stems of Kielmeyera variabilis found that a mixture containing this compound exhibited antibacterial activity against Staphylococcus aureus and Bacillus subtilis. This indicates potential applications in developing antibacterial agents (Lucimar Pinheiro et al., 2003).

  • Antibacterial and Antibiotic Potentiating Activity : A synthesized derivative of 1,3-dihydroxyxanthone, prenylated at carbon number 2, showed moderate antibacterial activity against Escherichia coli, suggesting the potential of similar compounds like this compound in antibacterial applications (E. Yuanita et al., 2023).

  • Cytotoxic Xanthones from Garcinia mangostana : This research isolated new prenylated xanthones from Garcinia mangostana, including this compound. The compounds showed significant cytotoxic potential against various cancer cell lines, indicating their potential in cancer treatment (S. Ibrahim et al., 2018).

  • NGF-Potentiating Activity from Garcinia xanthochymus : A study found that certain prenylated xanthones, including 1,4,5,6-tetrahydroxy-7,8-di(3-methylbut-2-enyl)xanthone, isolated from Garcinia xanthochymus, enhanced nerve growth factor-mediated neurite outgrowth in cells, which could be relevant in neurodegenerative disease research (W. Chanmahasathien et al., 2003).

  • Angiotensin-I-Converting Enzyme Inhibition : Tetrahydroxyxanthones, including this compound, have been found to inhibit angiotensin-I-converting enzyme activity, suggesting a potential role in managing hypertension (C. H. Chen et al., 1992).

Future Directions

Xanthones are a class of secondary metabolites produced by plant organisms. They are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in the pharmaceutical field . The mechanisms underlying their synthesis need to be further investigated in order to exploit them for application purposes .

Mechanism of Action

Mode of Action:

Here’s how THPX exerts its effects:

    Inhibition of NF-κB and AP-1 Activation: THPX interferes with the posttranslational modification (phosphorylation and/or ubiquitinylation) of IRAK-1 in the cell membrane. This impedes TAK1-mediated activation of IKK and MAPKs signal transduction .

    Suppression of Cytokine Production: In macrophages, THPX suppresses the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α . It achieves this by modulating key signaling pathways.

Action Environment:

Environmental factors influence THPX’s efficacy and stability:

Properties

IUPAC Name

1,4,5,6-tetrahydroxy-7-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-8(2)3-4-9-7-10-15(22)13-11(19)5-6-12(20)18(13)24-17(10)16(23)14(9)21/h3,5-7,19-21,23H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOOJYQXDQYQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C=CC(=C3C2=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: While the study identified ten compounds from Garcinia xanthochymus, the isolation of 1,4,5,6-Tetrahydroxy-7-prenylxanthone is not particularly noteworthy within the context of the research. The paper highlights Carpachromene, Dammarenediol II, and 3-Epicabraleadiol as being isolated from the Garcinia genus for the first time []. Further research may be needed to determine the specific properties and potential applications of this compound.

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